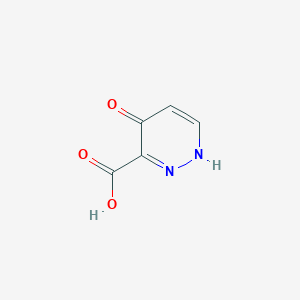
2-amino-1-cyclohexylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-1-cyclohexylpropan-1-ol” is a compound with the CAS Number: 726119-92-2 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-amino-1-cyclohexyl-1-propanol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-9,11H,2-6,10H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical and Chemical Properties Analysis
The melting point of “this compound” is between 54-55 degrees Celsius . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Synthesis
- Recent advances in catalytic oxidation techniques have enabled selective production of various chemical intermediates from cyclohexene, demonstrating the importance of controlled chemical synthesis in creating valuable intermediates for industrial applications (Cao et al., 2018).
Cyclodextrins in Drug Delivery
- Cyclodextrins are explored for their ability to form inclusion complexes, significantly modifying the properties of the materials they complex with. This has applications in drug delivery, food, cosmetics, and environmental protection, showcasing the utility of molecular chelating agents in diverse industries (Valle, 2004); (Sharma & Baldi, 2016).
Biomedical Applications of Poly(amino acid)s
- Highly branched polymers based on poly(amino acid)s, such as dendrimers, have shown potential in biomedical applications, including gene and drug delivery. The use of natural amino acids makes these polymers biocompatible and biodegradable (Thompson & Scholz, 2021).
Analytical Chemistry and Biosensing
- The ninhydrin reaction, which reacts with primary amino groups to form a purple dye, is extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins. This reaction highlights the critical role of amino acids in various scientific disciplines (Friedman, 2004).
Safety and Hazards
The safety information for “2-amino-1-cyclohexylpropan-1-ol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-cyclohexylpropan-1-ol involves the conversion of cyclohexanone to 2-amino-1-cyclohexylpropan-1-ol through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonia", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Cyclohexanone is first reacted with ammonia in the presence of hydrogen gas and a catalyst to form cyclohexylamine.", "The cyclohexylamine is then reduced with sodium borohydride to form cyclohexylamine borane.", "The cyclohexylamine borane is then reacted with methanol and hydrochloric acid to form 2-amino-1-cyclohexylpropan-1-ol hydrochloride salt.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the final product, 2-amino-1-cyclohexylpropan-1-ol." ] } | |
CAS-Nummer |
726119-92-2 |
Molekularformel |
C9H19NO |
Molekulargewicht |
157.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



